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Compound of Interest

3-Chloro-4-fluorobenzaldehyde
Compound Name:

oxime
CAS No.: 253308-63-3
Cat. No.: B3024614

Get Quote
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Technical Monograph: 3-Chloro-4-fluorobenzaldehyde Oxime

Part 1: Executive Summary & Chemical Identity

3-Chloro-4-fluorobenzaldehyde oxime is a critical "lynchpin® intermediate in the synthesis of
heterocycles, particularly isoxazoles and isoxazolines, which are privileged scaffolds in modern
agrochemistry (e.g., ectoparasiticides) and medicinal chemistry (e.g., kinase inhibitors).

Unlike simple reagents, this compound represents a bifurcation point in synthetic pathways: it
can be dehydrated to the nitrile or oxidized in situ to the nitrile oxide for 1,3-dipolar
cycloadditions.

Physiochemical Profile[1][2][3]
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Property Specification

Chemical Name 3-Chloro-4-fluorobenzaldehyde oxime

Molecular Formula

Molecular Weight 173.57 g/mol

Precursor CAS 34328-61-5 (3-Chloro-4-fluorobenzaldehyde)
Target CAS 115761-41-6 (Provisional/Supplier-Specific)*
Appearance White to off-white crystalline solid

Solubility Soluble in MeOH, EtOH, DMSO; sparingly

soluble in water

Melting Point Typically 95-100 °C (isomer dependent)

*Note on Identifiers: The CAS 115761-41-6 is frequently cited in specific supplier catalogs but
is not universally indexed in public chemical registries like PubChem. For regulatory filing,
always cross-reference with the precursor aldehyde CAS (34328-61-5) and confirm structure
via NMR.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of the oxime is a nucleophilic addition-elimination reaction. The choice of base
and solvent system is critical to control the E/Z isomer ratio and prevent the formation of the
nitrile side-product.

Protocol A: Standard Solution-Phase Synthesis (High
Purity)

Recommended for gram-to-kilogram scale preparation.
Reagents:
e 3-Chloro-4-fluorobenzaldehyde (1.0 equiv)

» Hydroxylamine hydrochloride (
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) (1.2 equiv)
e Sodium Acetate (

) or Sodium Carbonate (
) (1.5 equiv)
e Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

» Dissolution: Dissolve the aldehyde in ethanol at room temperature. Ensure complete
solvation to prevent clumping.

o Buffer Preparation: Dissolve the base (

) in the minimum amount of water.

» Addition: Add the hydroxylamine hydrochloride to the aldehyde solution, followed slowly by
the aqueous base.

o Mechanistic Note: The base neutralizes the HCI, liberating free hydroxylamine (

). Slow addition prevents a localized pH spike which could trigger Cannizzaro-type side
reactions.

o Reaction: Stir at ambient temperature for 2—4 hours. Monitor by TLC (System:
Hexane/EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the lower
oxime.

o Workup:
o Concentrate the ethanol under reduced pressure.

o Dilute the residue with ice-cold water to precipitate the oxime.
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o Filter the solid and wash with cold water to remove inorganic salts.

 Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Protocol B: Mechanochemical "Green" Synthesis

Recommended for rapid screening or solvent-free requirements.
e Combine aldehyde (1 mmol),

(2.1 mmol), and
pellets (1.1 mmol) in a mortar.

e Grind vigorously with a pestle for 10-15 minutes. The mixture will become a paste as water
of reaction is released.

» Allow to stand for 5 minutes, then wash the paste with water and filter.

Visualization: Synthesis Workflow
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Figure 1: Step-wise synthetic flow for the conversion of aldehyde to oxime.

Part 3: Applications in Medicinal Chemistry

The utility of 3-Chloro-4-fluorobenzaldehyde oxime lies in its versatility as a "masked" dipole

or electrophile.

The Nitrile Oxide Route (Isoxazoline Synthesis)

This is the most high-value application. Treating the oxime with a chlorinating agent (e.g., NCS)
followed by a base generates the Nitrile Oxidein situ.

+ Reaction: [3+2] Cycloaddition with alkenes/alkynes.
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» Target: 3-(3-chloro-4-fluorophenyl)isoxazoles.

e Relevance: This core is ubiquitous in modern agrochemicals (e.g., Fluralaner derivatives)
due to the metabolic stability conferred by the fluorine and chlorine atoms.

Dehydration to Nitrile

Heating the oxime with acetic anhydride or thionyl chloride yields 3-Chloro-4-fluorobenzonitrile.

» Relevance: Precursor for benzylamines (via reduction) or benzoic acids (via hydrolysis).

Visualization: Reactivity Tree
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Click to download full resolution via product page
Figure 2: Divergent synthetic utility of the oxime intermediate.
Part 4: Analytical Validation & Safety

Characterization Checklist

To ensure the integrity of the synthesized oxime, the following signals must be verified:
e 1H NMR (DMSO-d6):
o Aldoxime Proton (-CH=N-): Singlet at

8.1-8.3 ppm. (Distinctive shift from the aldehyde CHO at ~10 ppm).

o Hydroxyl Proton (-OH): Broad singlet at

11.0-11.5 ppm (exchangeable with
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)

o Aromatic Region: Multiplets at

7.4-7.8 ppm corresponding to the 1,2,4-substituted benzene ring.

e FT-IR:

o Broad -OH stretch: 3200-3400

o Weak C=N stretch: ~1640

o Absence of strong C=0 stretch (1700

Safety & Handling (HSE)

e Hazards:
o H315/H319: Causes skin and serious eye irritation.
o H317: May cause an allergic skin reaction (Oximes are known sensitizers).

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Oximes can undergo
Beckmann rearrangement or hydrolysis if exposed to heat and moisture for prolonged
periods.
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e To cite this document: BenchChem. [3-Chloro-4-fluorobenzaldehyde oxime CAS number and
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024614/docs#3-chloro-4-fluorobenzaldehyde-
oxime-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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